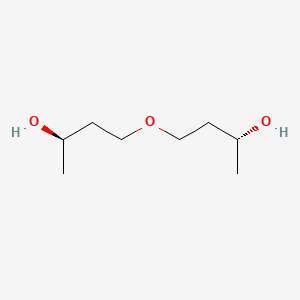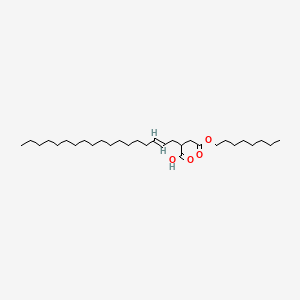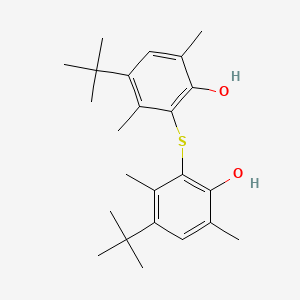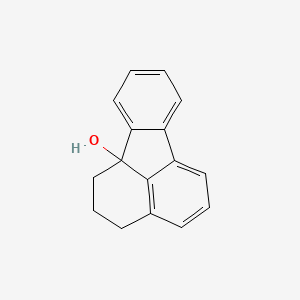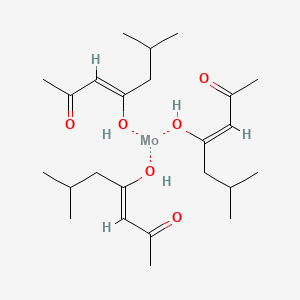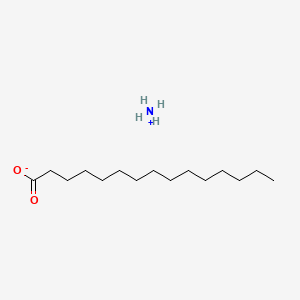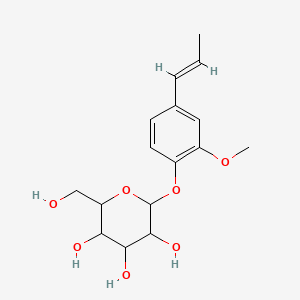
Isoconiferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoconiferin, also known as (E)-Isoconiferin or Citrusin D, is a naturally occurring phenylpropanoid glycoside. It is derived from coniferyl alcohol and is commonly found in various plant species. This compound is known for its diverse biological activities and has been the subject of extensive scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoconiferin can be synthesized through several methods. One common approach involves the glycosylation of coniferyl alcohol. The aglycone, coniferyl alcohol, is first acetylated and then subjected to glycosylation using acetylated glycosyl bromides. Various catalysts, such as DDQ–iodine or ZnO–ZnCl2, can be used to promote the glycosylation reaction . Another method involves the Mizoroki–Heck reaction of 4-hydroxy-3-methoxyphenylboronic acid and peracetylated allyl β-D-glucoside, yielding this compound in a 52% yield .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic polymerization of coniferyl alcohol derivatives. For instance, horseradish peroxidase (HRP) can catalyze the dehydrogenative polymerization of this compound, resulting in a water-soluble dehydrogenation polymer .
Analyse Chemischer Reaktionen
Types of Reactions
Isoconiferin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like HRP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the glycosidic bond.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as dehydrogenation polymers and glycosylated analogues .
Wissenschaftliche Forschungsanwendungen
Isoconiferin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of lignin-like polymers and other phenylpropanoid derivatives.
Biology: this compound exhibits significant antibacterial activity, particularly against E. coli and S.
Medicine: It has been shown to have hypotensive effects and potential antioxidant properties.
Wirkmechanismus
The mechanism of action of Isoconiferin involves its interaction with various molecular targets and pathways. It primarily exerts its effects through the modulation of oxidative stress and inhibition of bacterial growth. The phenolic structure of this compound allows it to scavenge free radicals, thereby reducing oxidative damage . Additionally, its glycosidic moiety enhances its solubility and bioavailability, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Isoconiferin is structurally similar to other phenylpropanoid glycosides such as vanillyl β-D-glucopyranoside and salidroside . it is unique in its specific glycosylation pattern and biological activities. Unlike vanillyl β-D-glucopyranoside, which is primarily known for its antibacterial properties, this compound also exhibits significant hypotensive effects . Similarly, while salidroside is renowned for its antioxidant and neuroprotective properties, this compound’s unique glycosylation enhances its solubility and bioavailability, making it more effective in certain applications .
Similar Compounds
- Vanillyl β-D-glucopyranoside
- Salidroside
- Coniferin
- Syringin
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
65995-51-9 |
|---|---|
Molekularformel |
C16H22O7 |
Molekulargewicht |
326.34 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+ |
InChI-Schlüssel |
KEOQVSSHVYLFJO-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


